

Application Notes for (1R,3S,4R)-ent-Entecavir in Viral Replication Studies

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Compound of Interest		
Compound Name:	(1R,3S,4R)-ent-Entecavir	
Cat. No.:	B15140753	Get Quote

Introduction

(1R,3S,4R)-ent-Entecavir, hereafter referred to as Entecavir (ETV), is a potent and selective nucleoside analogue of 2'-deoxyguanosine with significant activity against the Hepatitis B virus (HBV).[1][2][3] It is a cornerstone in the management of chronic HBV infection due to its high efficacy in suppressing viral replication and its high genetic barrier to resistance.[2][4] These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of Entecavir in viral replication studies.

Mechanism of Action

Entecavir is a prodrug that, upon entering a cell, is efficiently phosphorylated by cellular kinases to its active triphosphate form, Entecavir triphosphate (ETV-TP).[5][6] ETV-TP has an intracellular half-life of approximately 15 hours.[6] It acts by competitively inhibiting the HBV reverse transcriptase (polymerase) at three distinct stages of the replication cycle.[2][3][4][6]

- Inhibition of Base Priming: ETV-TP interferes with the initiation of DNA synthesis by inhibiting the priming of the HBV DNA polymerase.[2][4][6]
- Inhibition of Reverse Transcription: It blocks the synthesis of the negative-strand DNA from the pregenomic RNA template.[2][4][6]
- Inhibition of DNA-dependent DNA Synthesis: ETV-TP inhibits the synthesis of the positivestrand DNA.[2][4][6]



By targeting these three critical steps, Entecavir effectively terminates the elongation of the viral DNA chain, leading to a potent suppression of HBV replication.[4]

Antiviral Activity

Entecavir exhibits potent antiviral activity against both wild-type and lamivudine-resistant strains of HBV.[7] In cell culture assays, Entecavir has been shown to inhibit HBV DNA synthesis with a 50% reduction (EC50) at a concentration of 0.004 μ M in human HepG2 cells transfected with wild-type HBV.[6] Against lamivudine-resistant HBV, the median EC50 value for Entecavir is 0.026 μ M.[6]

Clinical studies have consistently demonstrated the potent antiviral efficacy of Entecavir. Treatment with Entecavir leads to a significant reduction in serum HBV DNA levels and intrahepatic HBV covalently closed circular DNA (cccDNA), which is the stable template for viral replication.[8][9][10] However, it is important to note that while Entecavir can significantly reduce cccDNA levels, it may not lead to complete eradication with short-term therapy.[8][9][10]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Entecavir in reducing viral markers.

Table 1: Reduction in Serum HBV DNA and cccDNA after 48 Weeks of Entecavir Treatment

Parameter	Baseline (median)	Week 48 (median)	Log10 Reduction	Reference
Serum Total HBV DNA	6.8 x 107 copies/mL	2.5 x 103 copies/mL	~4 logs	[8][9]
Serum cccDNA	Not specified	Undetectable in 71.2% of patients	~3 logs	[8][9]

Table 2: Reduction in Intrahepatic HBV DNA and cccDNA after 48 Weeks of Entecavir Treatment



Parameter	Entecavir Reduction (log10 copies/HGEq)	Lamivudine Reduction (log10 copies/HGEq)	P-value	Reference
Hepatic HBV cccDNA	-0.9	-0.7	0.0033	[10]
Total Hepatic HBV DNA	-2.1	-1.6	<0.0001	[10]

HGEq: Human Genome Equivalent

Experimental Protocols

Detailed methodologies for key experiments involving Entecavir are provided below.

Protocol 1: Determination of Antiviral Activity (EC50) in Cell Culture

This protocol is a standard method for assessing the in vitro efficacy of Entecavir against HBV.

Materials:

- HepG2 cells transfected with wild-type or lamivudine-resistant HBV.
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL).
- Entecavir stock solution (in DMSO).
- 96-well cell culture plates.
- Reagents for DNA extraction and quantitative PCR (qPCR).

Procedure:



- Cell Seeding: Seed transfected HepG2 cells in 96-well plates at a density of 2 x 104 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of Entecavir in culture medium. Remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of Entecavir. Include a no-drug control and a DMSO vehicle control.
- Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.
- DNA Extraction: After incubation, lyse the cells and extract total intracellular DNA.
- qPCR Analysis: Quantify the amount of HBV DNA using a specific qPCR assay targeting a conserved region of the HBV genome.
- Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each
 Entecavir concentration compared to the vehicle control. Determine the EC50 value by
 plotting the percentage of inhibition against the drug concentration and fitting the data to a
 dose-response curve.

Protocol 2: HBV Polymerase Inhibition Assay

This protocol assesses the direct inhibitory effect of Entecavir triphosphate on the HBV polymerase.

Materials:

- Recombinant HBV polymerase.
- Entecavir triphosphate (ETV-TP).
- Deoxynucleoside triphosphates (dNTPs).
- Primed DNA template.
- Reaction buffer.
- Radiolabeled dNTPs (e.g., [α-32P]dGTP).



- Polyacrylamide gels for electrophoresis.
- Phosphorimager.

Procedure:

- Reaction Setup: Prepare a reaction mixture containing the reaction buffer, recombinant HBV polymerase, primed DNA template, and a mix of dNTPs including the radiolabeled dNTP.
- Inhibitor Addition: Add varying concentrations of ETV-TP to the reaction mixtures. Include a no-inhibitor control.
- Reaction Initiation and Incubation: Initiate the polymerase reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 60 minutes).
- Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
- Gel Electrophoresis: Separate the DNA products by size using polyacrylamide gel electrophoresis.
- Visualization and Analysis: Visualize the radiolabeled DNA products using a phosphorimager.
 Quantify the amount of product synthesized in the presence of different concentrations of
 ETV-TP to determine the IC50 value.

Protocol 3: Resistance Profiling

This protocol is used to identify mutations in the HBV polymerase gene that confer resistance to Entecavir.

Materials:

- Serum samples from patients on Entecavir therapy.
- Viral DNA extraction kit.
- Primers for amplifying the HBV polymerase gene.
- PCR reagents.



DNA sequencing reagents and equipment.

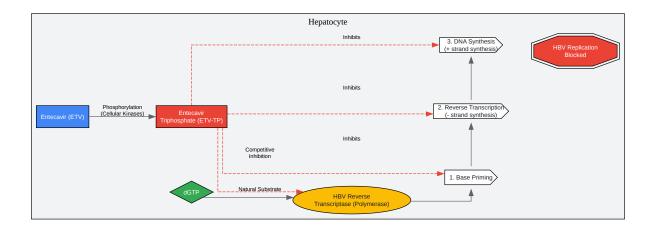
Procedure:

- Viral DNA Extraction: Extract HBV DNA from patient serum samples.
- PCR Amplification: Amplify the HBV polymerase gene using specific primers.
- DNA Sequencing: Sequence the amplified PCR product using Sanger sequencing or nextgeneration sequencing methods.
- Sequence Analysis: Compare the obtained sequence with a wild-type HBV polymerase sequence to identify amino acid substitutions. Known resistance mutations for Entecavir often occur in the context of pre-existing lamivudine resistance mutations (e.g., rtM204V/I) followed by additional substitutions at positions such as rtT184, rtS202, or rtM250.[2]

Visualizations

Signaling Pathway: Mechanism of Action of Entecavir



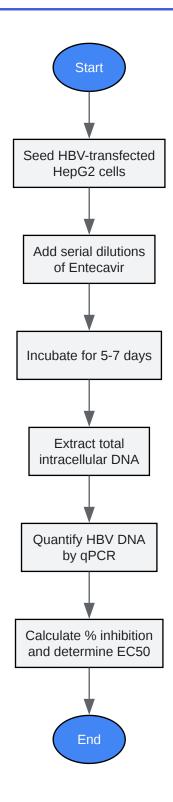


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Caption: Mechanism of action of Entecavir in inhibiting HBV replication.

Experimental Workflow: Antiviral Activity Assay



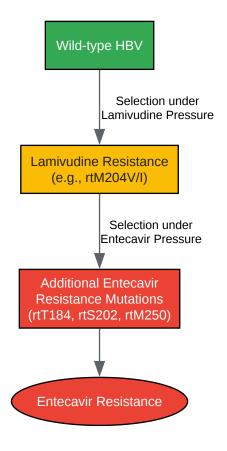


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Caption: Workflow for determining the EC50 of Entecavir.



Logical Relationship: Development of Entecavir Resistance



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Caption: Pathway to the development of Entecavir resistance.

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